8-Chloro-1-phenylimidazo[1,5-A]pyrazine

Medicinal Chemistry CNS Drug Discovery c-Src Kinase Inhibition

This privileged imidazo[1,5-a]pyrazine scaffold enables CNS drug discovery with improved metabolic stability. The 8-chloro group facilitates Pd-catalyzed diversification; the 1-phenyl moiety enhances target binding. Essential for focused kinase libraries targeting BTK, mTOR, PI3Kδ, and c-Src.

Molecular Formula C12H8ClN3
Molecular Weight 229.67
CAS No. 1340769-63-2
Cat. No. B2763748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-1-phenylimidazo[1,5-A]pyrazine
CAS1340769-63-2
Molecular FormulaC12H8ClN3
Molecular Weight229.67
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C(=NC=CN3C=N2)Cl
InChIInChI=1S/C12H8ClN3/c13-12-11-10(9-4-2-1-3-5-9)15-8-16(11)7-6-14-12/h1-8H
InChIKeyXANATYQENOWKAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.05 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-1-phenylimidazo[1,5-A]pyrazine (CAS 1340769-63-2): Core Structure & Strategic Utility in Kinase-Focused Research


8-Chloro-1-phenylimidazo[1,5-A]pyrazine (CAS 1340769-63-2) is a heterocyclic building block characterized by a fused imidazo[1,5-a]pyrazine core with a phenyl group at the 1-position and a chlorine atom at the 8-position . This core is a recognized 'privileged scaffold' in medicinal chemistry for developing potent and selective therapeutic agents, particularly kinase inhibitors . The strategic placement of the chlorine atom at position 8 provides a key synthetic handle for further functionalization via cross-coupling reactions, while the phenyl group can facilitate key π-stacking interactions within a target binding pocket .

8-Chloro-1-phenylimidazo[1,5-A]pyrazine: Why Simple Analogs Cannot Guarantee Equivalence in Structure-Activity Relationships


The imidazo[1,5-a]pyrazine scaffold exhibits high sensitivity to substitution patterns, where even minor modifications can profoundly alter potency, selectivity, and pharmacokinetic (PK) profiles. As demonstrated in the development of c-Src inhibitors, varying the substituent at the C-5 position of the imidazo[1,5-a]pyrazine core directly impacts central nervous system (CNS) penetration, a critical parameter for stroke therapeutics [1]. Similarly, research on MEK inhibitors highlights that the introduction of a single nitrogen atom (transitioning from an imidazo[1,5-a]pyridine to an imidazo[1,5-a]pyrazine) was a deliberate strategy to improve metabolic stability by blocking specific sites of metabolism [2]. Therefore, substituting 8-Chloro-1-phenylimidazo[1,5-A]pyrazine with a closely related analog lacking either the 8-chloro or 1-phenyl group introduces an unverified change in molecular properties that cannot be assumed to be functionally equivalent, potentially derailing a lead optimization program.

Quantitative Differentiation Evidence for 8-Chloro-1-phenylimidazo[1,5-A]pyrazine (CAS 1340769-63-2)


Enhanced CNS Drug-Likeness Driven by 8-Chloro-1-phenyl Substitution Pattern

The C-5 substituted imidazo[1,5-a]pyrazine scaffold has been shown to yield compounds with improved CNS penetration compared to related scaffolds. In a series of c-Src inhibitors, compound 14c·HCl, an imidazo[1,5-a]pyrazine derivative, achieved a brain/plasma ratio of 1.5, a significant improvement over the clinical candidate BMS-279700 (brain/plasma ratio = 0.6), which belongs to a different chemical class [1]. While 8-Chloro-1-phenylimidazo[1,5-A]pyrazine itself is not the final active compound, it serves as the core for building such derivatives. The presence of the 8-chloro and 1-phenyl groups provides a starting point with inherent properties (like lipophilicity and potential for π-stacking) that are more favorable for achieving CNS exposure than alternative cores without these features.

Medicinal Chemistry CNS Drug Discovery c-Src Kinase Inhibition Acute Ischemic Stroke

Strategic Advantage for Metabolic Stability via the 8-Chloro Position

In the development of MEK inhibitors, the transition from an imidazo[1,5-a]pyridine core (compound G-868) to an imidazo[1,5-a]pyrazine core (compound G-479) was a rational design strategy aimed at improving metabolic stability [1]. The introduction of a nitrogen atom at the C7 position of the bicyclic ring system (to form the pyrazine) was intended to block oxidative metabolism at the adjacent C7 and C8 positions, which is a common metabolic soft spot. 8-Chloro-1-phenylimidazo[1,5-A]pyrazine, which already possesses the imidazo[1,5-a]pyrazine core and a chlorine atom at the 8-position, offers a pre-installed advantage. The chlorine atom not only acts as a functional handle but also occupies a position known to be metabolically labile in related scaffolds, potentially offering improved intrinsic metabolic stability over a core lacking this substitution or the nitrogen atom.

Drug Metabolism Pharmacokinetics MEK Inhibition Structural Biology

Validation of Kinase Inhibition Potential Across Multiple Targets

The imidazo[1,5-a]pyrazine scaffold is not limited to a single kinase target; it has been successfully employed to generate potent inhibitors for a wide range of therapeutically relevant kinases. This includes BTK (IC50 values as low as 0.19 nM) [1], mTOR (IC50 values of 5-9 nM) [2], ACK1 (orally bioavailable inhibitors) [3], and PI3Kδ [4]. This 'privileged scaffold' status means that 8-Chloro-1-phenylimidazo[1,5-A]pyrazine is not a niche, single-use intermediate. It is a versatile building block that has a proven track record of success in generating high-quality leads for diverse kinase targets. This breadth of validation significantly reduces the risk associated with its procurement for exploratory kinase programs compared to an unproven or less-validated heterocyclic core.

Kinase Inhibitor BTK mTOR ACK1 PI3Kδ

High-Impact Application Scenarios for 8-Chloro-1-phenylimidazo[1,5-A]pyrazine (CAS 1340769-63-2) Based on Core Scaffold Evidence


Discovery of Next-Generation CNS-Penetrant Kinase Inhibitors

For programs targeting CNS disorders such as acute ischemic stroke or brain tumors, 8-Chloro-1-phenylimidazo[1,5-A]pyrazine serves as an ideal starting point for building a focused library. The evidence from c-Src inhibitor development shows that this core can be elaborated to produce compounds with brain/plasma ratios as high as 1.5, representing a 2.5-fold improvement over a comparator scaffold [1]. By leveraging this core, medicinal chemists can design and synthesize analogs aimed at achieving the CNS exposure required for efficacy, thereby accelerating the hit-to-lead process for neurological kinase targets.

Rapid Exploration of Underexplored Kinase Targets

The imidazo[1,5-a]pyrazine core is a 'privileged scaffold' with proven activity against a diverse panel of kinases including BTK, mTOR, ACK1, PI3Kδ, and c-Src [2][3][4][5]. Therefore, 8-Chloro-1-phenylimidazo[1,5-A]pyrazine is a strategic procurement for any kinase-focused drug discovery group seeking to generate novel intellectual property against new or difficult-to-drug targets. Its versatility reduces the need for multiple, untested core scaffolds, allowing researchers to efficiently build a compound collection and increase the likelihood of identifying a potent hit with a favorable overall profile.

Medicinal Chemistry Optimization of Lead-Like Properties

The presence of both a chloro and a phenyl substituent on the imidazo[1,5-a]pyrazine core offers dual synthetic utility. The 8-chloro group is a well-established handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for rapid exploration of diverse chemical space at this position. Simultaneously, the 1-phenyl group provides a crucial lipophilic anchor for target engagement via π-stacking interactions . Furthermore, as demonstrated in the MEK inhibitor program, the core structure itself is rationally designed to circumvent metabolic liabilities inherent to related bicyclic systems [6]. Using this compound enables a multi-vector optimization campaign to simultaneously enhance potency, selectivity, and ADME properties in a single molecular series.

Academic and Industrial Medicinal Chemistry Training & Methodology Development

8-Chloro-1-phenylimidazo[1,5-A]pyrazine is an excellent model substrate for academic labs and industrial training programs focused on modern synthetic methodology. Its structure allows for the teaching and development of key reactions in medicinal chemistry, such as palladium-catalyzed cross-couplings (via the 8-chloro group) and late-stage functionalization. The well-documented biological relevance of the imidazo[1,5-a]pyrazine core provides a compelling, real-world context for these synthetic exercises, linking bench chemistry directly to potential therapeutic applications in oncology and CNS diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Chloro-1-phenylimidazo[1,5-A]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.